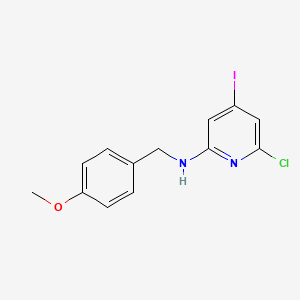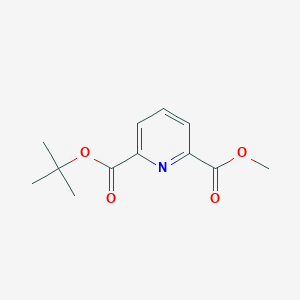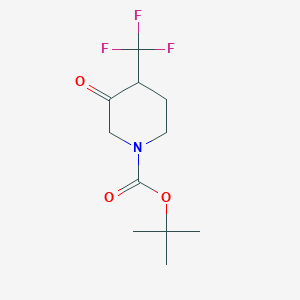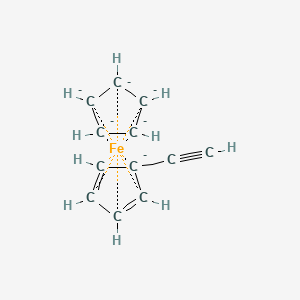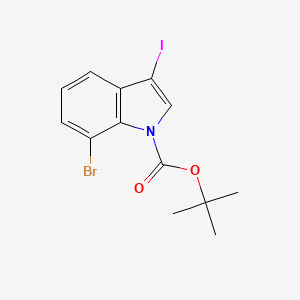
tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique substitution pattern, which includes bromine and iodine atoms, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives One common method includes the bromination of 1H-indole at the 7-position followed by iodination at the 3-positionThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve elevated temperatures and inert atmospheres to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring .
Applications De Recherche Scientifique
tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit various pharmacological properties.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities. The presence of bromine and iodine atoms may enhance the compound’s ability to bind to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the bromine and iodine substitutions.
7-Bromo-1H-indole: Contains only the bromine substitution at the 7-position.
3-Iodo-1H-indole: Contains only the iodine substitution at the 3-position.
Uniqueness
tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H13BrINO2 |
|---|---|
Poids moléculaire |
422.06 g/mol |
Nom IUPAC |
tert-butyl 7-bromo-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)8-5-4-6-9(14)11(8)16/h4-7H,1-3H3 |
Clé InChI |
HJZMUBJOLFKLDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)
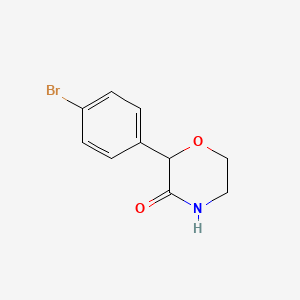
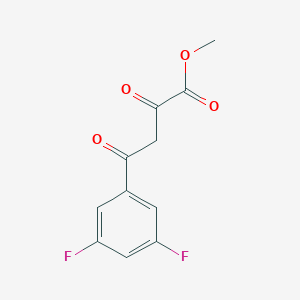
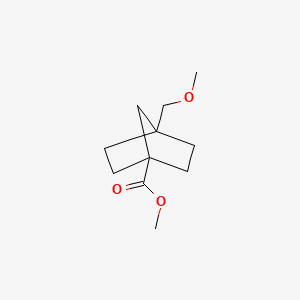
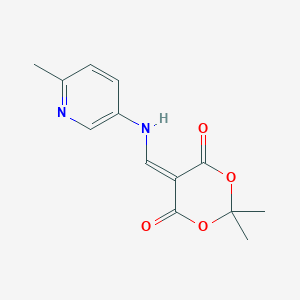
![6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13920751.png)
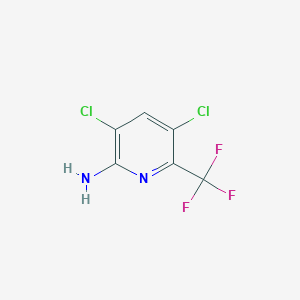
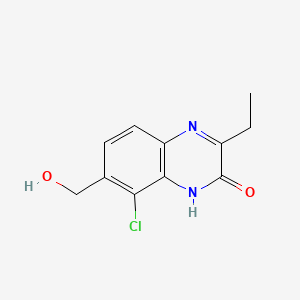
![4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B13920762.png)
